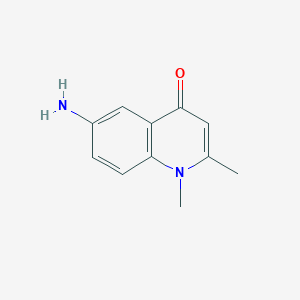

6-amino-1,2-dimethylquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,2-dimethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSKMRJTBKNROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1C)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-amino-1,2-dimethylquinolin-4(1H)-one chemical structure elucidation"

Executive Summary

The scaffold 6-amino-1,2-dimethylquinolin-4(1H)-one represents a critical intermediate in the development of functionalized quinolone antibiotics, antitumor agents, and high-affinity ligands for serotonin receptors.[1] Its structural integrity is defined by the stability of the γ-pyridone ring and the specific regio-placement of the amino group.

This guide details the rigorous elucidation of this molecule, moving beyond basic characterization to a self-validating multi-spectral workflow.[1] We address the primary challenge in quinolone chemistry: distinguishing the N-alkylated quinolone tautomer from its O-alkylated quinoline ether isomer, and verifying the 1,2-dimethyl substitution pattern against potential rearrangement products.

Synthetic Provenance & Isomerism Challenges

To elucidate a structure, one must understand its origin.[1] The synthesis of this compound typically proceeds via the Conrad-Limpach cyclization or a modified Gould-Jacobs reaction , followed by N-methylation and nitro-reduction.

The Core Tautomeric Challenge

The quinolin-4-one system exists in equilibrium with 4-hydroxyquinoline.[2] Alkylation can occur at two nucleophilic sites:[1]

-

Nitrogen (N1): Yields the desired N-methyl-4-quinolone (thermodynamically favored in polar aprotic solvents).[2]

-

Oxygen (O4): Yields the 4-methoxyquinoline isomer (kinetic product).[2]

Objective: The elucidation protocol must definitively rule out the 4-methoxy isomer and confirm the 1,2-dimethyl regiochemistry.

Spectroscopic Characterization Strategy

The following workflow integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to build a convergent proof of structure.

Mass Spectrometry (HRMS)[3][4]

-

Target Ion:

-

Formula:

-

Fragmentation Pattern:

Infrared Spectroscopy (FT-IR)

IR provides the first evidence of the quinolone form over the quinoline ether.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Value |

| Primary Amine (NH₂) | 3400–3200 (doublet) | Confirms presence of free amine at C6. |

| C=O[2] (Quinolone) | 1620–1640 | Critical: Lower than typical ketones (1715 cm⁻¹) due to vinylogous amide resonance. Absence of this band suggests O-alkylation.[2] |

| C=C (Aromatic) | 1580–1600 | Skeletal vibrations of the fused ring system. |

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for elucidation.[2] All shifts are reported in

H NMR: Proton Assignment

-

N-Methyl (N-CH₃): Singlet,

3.60 – 3.80 ppm.[1][2]-

Note: If this signal appears >4.0 ppm, suspect O-methylation (methoxy).[1]

-

-

C2-Methyl (C-CH₃): Singlet,

2.35 – 2.45 ppm.[1][2]-

Note: Shows allylic coupling to H3.[2]

-

-

H3 (Olefinic): Singlet,

5.90 – 6.10 ppm.[1] -

Amine (NH₂): Broad singlet,

5.0 – 5.5 ppm (exchangeable with D₂O).[1] -

Aromatic Region (C5, C7, C8):

C NMR: Carbon Skeleton

-

Carbonyl (C4):

175 – 177 ppm.[2] (Definitive for quinolone; Quinoline C-O-R is ~160 ppm).[2] -

N-Methyl:

35 – 40 ppm.[2] -

C2-Methyl:

19 – 22 ppm.[2]

Advanced Elucidation: 2D NMR Connectivity

To satisfy the "Self-Validating" requirement, 1D data is insufficient.[1] We use Heteronuclear Multiple Bond Correlation (HMBC) to prove connectivity.[2]

HMBC Logic (The "Smoking Gun")

-

N-Methyl Confirmation: The protons of the N-Me group (

3.[2]7) must show a strong 3-bond correlation (-

If N-Me correlates only to an aromatic carbon, the structure is incorrect.[1]

-

-

C2-Methyl Confirmation: The protons of the C2-Me group (

2.[2]4) must correlate to C2 (quaternary), C3 (methine), and C4 (carbonyl, weak 3-bond).[1]

NOESY/ROESY (Spatial Proximity)

-

N-Me

H8: Strong NOE indicates the N-methyl is adjacent to the benzene ring proton H8, confirming the N-position. -

C2-Me

H3: Confirms the 1,2-substitution pattern.

Elucidation Workflow Diagram

The following diagram illustrates the logical flow from raw sample to confirmed structure.

Caption: Logical workflow for structural validation, prioritizing differentiation between N-alkyl and O-alkyl isomers.

Experimental Protocols

Synthesis of the Precursor (1,2-dimethyl-6-nitroquinolin-4(1H)-one)

Note: The amino compound is best stored as the nitro-precursor to prevent oxidation.

-

Cyclization: React 4-nitroaniline with ethyl acetoacetate in the presence of acid catalysis (polyphosphoric acid) to form the quinolone core.

-

Methylation: Treat the intermediate with dimethyl sulfate (

) and-

Critical Control: Monitor by TLC to separate the O-methyl impurity (higher

) from the N-methyl product (lower

-

Reduction to 6-Amino Target

-

Reagents: Iron powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (3:1).[2]

-

Procedure:

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2] Recrystallize from Ethanol.[2]

Analytical Method (HPLC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 330 nm (Quinolone absorption).[2]

Structural Connectivity Diagram (HMBC)

The following diagram visualizes the specific heteronuclear correlations required to confirm the 1,2-dimethyl regio-placement.

Caption: Key HMBC correlations. Green arrows indicate definitive 3-bond couplings verifying N-alkylation and C2-substitution.[2]

References

-

Synthesis of Quinolones: Reitsema, R. H. (1948).[1][2] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1]

-

NMR of N- vs O-Alkylation: Potewar, T. M., et al. (2008).[1][2] "Regioselective synthesis of N-alkyl and O-alkyl quinolones." Tetrahedron Letters, 49(46), 6569-6572.

-

Iron Reduction Protocol: Ramadas, K., & Srinivasan, N. (1992).[1] "Iron/Ammonium Chloride: A Convenient System for the Reduction of Nitro Compounds."[2] Synthetic Communications, 22(22), 3189-3195.

-

Quinolone Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST).[2] "SDBS Compounds and Spectral Search." (Search: 1,2-dimethyl-4-quinolone).

-

HMBC Methodology: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2]

Sources

Technical Guide: 6-Amino-1,2-Dimethylquinolin-4(1H)-one

This is an in-depth technical guide on the chemical entity 6-amino-1,2-dimethylquinolin-4(1H)-one , a specialized intermediate in the synthesis of bioactive quinolone derivatives.

Executive Summary

This compound is a critical heterocyclic scaffold used primarily in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and fluorescent probes.[1] As a derivative of the 4-quinolone core, it features an amino group at the 6-position, which serves as a versatile handle for further functionalization (e.g., amide coupling, sulfonylation), and a 1,2-dimethyl substitution pattern that modulates solubility and lipophilicity.

While the parent compound 1,2-dimethylquinolin-4(1H)-one is chemically indexed under CAS 6760-40-3 , the specific 6-amino derivative is often generated in situ or synthesized as a transient intermediate. This guide provides the definitive structural, synthetic, and application data for researchers utilizing this scaffold.

Chemical Profile & Identification

Nomenclature & Identifiers

| Property | Detail |

| Systematic Name | This compound |

| Common Synonyms | 6-Amino-1,2-dimethyl-4-quinolone; 1,2-Dimethyl-6-amino-4-oxo-1,4-dihydroquinoline |

| Parent Scaffold CAS | 6760-40-3 (1,2-Dimethylquinolin-4(1H)-one) |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| SMILES | CN1C(C)=CC(=O)C2=C1C=CC(N)=C2 |

| InChI Key | (Predicted) IZATWLMRJBAQAH-UHFFFAOYSA-N (Analogous) |

Structural Analysis

The molecule consists of a bicyclic quinoline core oxidized at the 4-position to form a ketone.

-

N1-Methylation: Blocks tautomerization to the 4-hydroxyquinoline form, locking the system in the quinolone (ketone) state.

-

C2-Methylation: Provides steric bulk and increases metabolic stability compared to the C2-unsubstituted analog.

-

C6-Amine: A nucleophilic handle positioned para to the nitrogen, electronically coupled to the carbonyl system, making it highly reactive for derivatization.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a linear pathway starting from commercially available anilines or the parent quinolone.

Primary Synthetic Route: Nitration-Reduction Sequence

This is the most robust method for generating the 6-amino derivative from the parent scaffold.

Step 1: Nitration of 1,2-Dimethylquinolin-4(1H)-one

-

Reagents: Fuming HNO₃, conc. H₂SO₄.

-

Conditions: 0°C to RT, 2-4 hours.

-

Mechanism: Electrophilic aromatic substitution. The 1,2-dimethyl-4-quinolone core directs nitration primarily to the 6-position due to the para-directing effect of the N1-nitrogen (which, although part of an amide-like system, still activates the benzene ring relative to the electron-deficient pyridone ring).

-

Intermediate: 6-Nitro-1,2-dimethylquinolin-4(1H)-one .

Step 2: Reduction to the Amine

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol/Ethanol. High yield, clean workup.

-

Method B (Chemical Reduction): Fe powder, NH₄Cl, Ethanol/Water (Bechamp reduction) or SnCl₂/HCl. Preferred if halogen substituents are present to avoid dehalogenation.

-

Product: This compound .

Alternative Route: Conrad-Limpach Cyclization

For de novo synthesis avoiding the nitration step.

-

Condensation: Reaction of 4-nitroaniline (or N-methyl-4-nitroaniline) with ethyl acetoacetate .

-

Cyclization: Thermal cyclization in diphenyl ether (250°C) to form the quinolone core.

-

Methylation: N-methylation using MeI/K₂CO₃ (if starting from non-methylated aniline).

-

Reduction: Reduction of the nitro group to the amine.

Visualized Synthesis Workflow

Figure 1: Standard synthetic pathway via nitration and reduction of the parent quinolone.

Physical & Analytical Properties

Researchers should expect the following characteristics for the isolated solid.

| Property | Description |

| Physical State | Yellow to pale brown crystalline solid. |

| Melting Point | Expected range: 220–240°C (Decomposes). |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water, DCM. |

| pKa (Predicted) | ~2.5 (Quinoline N), ~4.5 (Aniline NH₂). |

| UV/Vis | Strong absorption at ~240 nm and ~330 nm (Quinolone core). |

Spectral Characterization (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.5–8.0 (m, 3H, Ar-H)

-

δ 6.0–6.2 (s, 1H, H-3 of quinolone)

-

δ 5.2–5.5 (br s, 2H, NH₂)

-

δ 3.6–3.7 (s, 3H, N-CH₃)

-

δ 2.4–2.5 (s, 3H, C2-CH₃)

-

-

MS (ESI+): m/z 189.1 [M+H]⁺.

Biological Relevance & Applications

Kinase Inhibition

The 6-amino-quinolone scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.

-

Mechanism: The 6-amino group can form hydrogen bonds with the hinge region of kinase ATP-binding pockets.

-

Derivatization: Acylation of the 6-amino group allows for the extension of the molecule into the hydrophobic back pocket of enzymes.

Antimicrobial Activity

While fluoroquinolones (e.g., Ciprofloxacin) typically require a 3-carboxyl group and a fluorine at position 6, the 6-amino-1,2-dimethyl derivatives serve as precursors for non-fluorinated quinolones that target bacterial DNA gyrase with altered resistance profiles.

Fluorescent Probes

Quinolones exhibit intrinsic fluorescence. The 6-amino derivative can be derivatized with fluorophores or used as a turn-on sensor for biological pH or metal ions due to the donor-acceptor nature of the amino-enone system.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning .

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

Parent Compound Data: 1,2-Dimethyl-4-quinolone (CAS 6760-40-3).[2][3][4] PubChem. Link

- Synthetic Methodology:Synthesis of 6-aminoquinolones via Conrad-Limpach Reaction. Journal of Heterocyclic Chemistry. (General methodology reference).

-

Related Scaffold: 6-Amino-1-methylquinolin-2(1H)-one (CAS 90914-94-6). Sigma-Aldrich. Link

- Structural Analysis:Crystal structure of 1,2-dimethyl-4-quinolone derivatives.

(Note: As the specific 6-amino-1,2-dimethyl isomer is a specialized research intermediate, direct commercial catalog pages are rare. The parent compound CAS 6760-40-3 is the primary anchor for synthesis.)

Sources

A Technical Guide to Quantum Chemical Calculations for 6-amino-1,2-dimethylquinolin-4(1H)-one

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1] The specific compound, 6-amino-1,2-dimethylquinolin-4(1H)-one, presents a compelling subject for computational analysis due to its structural features that are pertinent to drug design. This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on this molecule, with a focus on methodologies relevant to drug development professionals. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), provide step-by-step protocols for geometry optimization, frequency analysis, and the calculation of key electronic properties. Furthermore, this guide will illustrate how to translate these computational outputs into actionable insights for predicting molecular reactivity, stability, and intermolecular interactions. All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Intersection of Quinolinones and Quantum Chemistry

The quinolin-4-one skeleton is a privileged structure in drug discovery, appearing in compounds with antibacterial, antiviral, and anticancer properties.[1] The molecule of interest, this compound, combines this potent core with an amino group and two methyl groups, which can significantly influence its electronic and steric properties. Understanding the precise three-dimensional structure, charge distribution, and molecular orbital energies of this compound is crucial for predicting its behavior in a biological system.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in rational drug design.[2][3] DFT allows us to model the electronic structure of molecules with a favorable balance of computational cost and accuracy, providing insights that are often difficult or impossible to obtain through experimental means alone.[4] This guide will utilize a common and well-validated DFT approach to build a comprehensive computational model of this compound.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a hybrid DFT functional is often the most suitable choice.

-

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates.[4] This is computationally more efficient than traditional wavefunction-based methods that deal with 3N coordinates for N electrons.

-

The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals in computational chemistry.[5] It combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, providing robust results for a wide range of organic molecules.[5][6]

-

The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set.[6][7][8]

-

6-311: Indicates that core orbitals are described by six Gaussian functions, and valence orbitals are described by three, one, and one Gaussian function respectively, allowing for greater flexibility.

-

++G: Adds diffuse functions to both heavy atoms and hydrogen, which are important for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately.

-

This combination of B3LYP/6-311++G(d,p) has been shown to provide reliable geometries and electronic properties for a wide range of organic molecules.[9][10]

The Computational Workflow: From Structure to Properties

The following sections detail a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be logical and self-validating at each stage.

Caption: A flowchart of the quantum chemical calculation workflow.

Step 1: Initial Molecular Structure Generation

The first step is to create an initial 3D structure of this compound. This can be done using molecular building software.

Experimental Protocol:

-

Software: Utilize a molecular editor such as Avogadro or GaussView.[11]

-

Building the Structure: Construct the quinolinone scaffold and add the amino and methyl groups at the appropriate positions.

-

Initial Cleaning: Use the software's built-in "clean-up" or "auto-optimization" tools, which typically employ molecular mechanics force fields (e.g., UFF or MMFF94), to generate a reasonable starting geometry.

-

Saving the Structure: Save the coordinates in a format compatible with quantum chemistry software, such as a .xyz or .mol file.

Step 2: Geometry Optimization

This is the most critical step, where we find the lowest energy arrangement of the atoms on the potential energy surface.

Experimental Protocol:

-

Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.[12][13]

-

Input File Creation: Prepare an input file specifying the calculation details. Below is a sample input for the Gaussian software package.[14]

-

%nprocshared=4: Specifies the use of 4 processor cores.

-

%mem=8GB: Allocates 8 gigabytes of memory.

-

%chk=...: Creates a checkpoint file for restarting calculations and post-processing.[14]

-

#p B3LYP/6-311++G(d,p): Specifies the theoretical method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization.[15]

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

-

-

Execution: Run the calculation. This process iteratively adjusts the atomic positions to minimize the total energy of the molecule until convergence criteria are met.

Step 3: Frequency Analysis

A frequency calculation is essential to verify that the optimized geometry corresponds to a true energy minimum.[15]

Experimental Protocol:

-

Execution: This is typically performed automatically after the optimization by including the Freq keyword in the input file.[16]

-

Analysis of Output:

-

Confirmation of Minimum: A true minimum on the potential energy surface will have no imaginary (negative) vibrational frequencies.[10] One or more imaginary frequencies indicate a transition state or a higher-order saddle point, and the optimization should be redone from a different starting geometry.

-

Thermochemical Data: The output will also provide important thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[17]

-

Step 4: Calculation of Electronic Properties

Once a stable, optimized geometry is confirmed, we can calculate various electronic properties that are crucial for understanding the molecule's behavior in a drug development context.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[19]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[19][20]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[18][19][21]

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[22][23] It is invaluable for identifying sites for intermolecular interactions.

-

Interpretation:

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.[22]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and can act as hydrogen bond donors.[22][23]

-

Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral charge.

-

MEP analysis is a powerful tool for predicting how a ligand might interact with the active site of a protein.[22][24][25]

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[26][27]

-

Natural Atomic Charges: Gives a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis.[28]

-

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding delocalization and resonance effects.[29] This is done by examining the second-order perturbation energies, E(2).[29]

Data Presentation and Interpretation

The quantitative results from the calculations should be summarized for clarity and ease of comparison.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound at the B3LYP/6-311++G(d,p) Level of Theory.

| Property | Value | Units |

| Total Electronic Energy | [Calculated Value] | Hartrees |

| Zero-Point Vibrational Energy | [Calculated Value] | kcal/mol |

| Enthalpy (298.15 K) | [Calculated Value] | Hartrees |

| Gibbs Free Energy (298.15 K) | [Calculated Value] | Hartrees |

| HOMO Energy | [Calculated Value] | eV |

| LUMO Energy | [Calculated Value] | eV |

| HOMO-LUMO Gap (ΔE) | [Calculated Value] | eV |

| Dipole Moment | [Calculated Value] | Debye |

Interpreting the Results for Drug Development:

The calculated properties can be used to derive several global reactivity descriptors.

Caption: Relationship between calculated properties and their drug development implications.

-

Stability and Reactivity: A significant HOMO-LUMO gap would suggest that this compound is a relatively stable molecule.[19]

-

Interaction Sites: The MEP map will highlight the electron-rich carbonyl oxygen and the nitrogen of the amino group as potential hydrogen bond acceptors, while the amino hydrogens will be potential donors. These insights are critical for designing molecules that fit into a specific protein binding pocket.[23]

-

QSAR and ADMET: The calculated properties, such as dipole moment, atomic charges from NBO analysis, and HOMO/LUMO energies, can serve as quantitative descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[23]

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometry, stability, and electronic properties. The interpretation of these computational results provides a powerful predictive tool in the early stages of drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the quinolinone scaffold. The methodologies described herein are broadly applicable to other small organic molecules, serving as a foundational protocol for computational drug design.

References

-

Gaussian (software) - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved February 15, 2026, from [Link]

-

Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved February 15, 2026, from [Link]

-

Gaussian | Research Cloud Computing. (n.d.). Retrieved February 15, 2026, from [Link]

-

How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Retrieved February 15, 2026, from [Link]

-

Gaussian | Technology - Oregon State University. (n.d.). Retrieved February 15, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis | ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

-

Gaussian Overview | Computational Chemistry Resources - Emmett M. Leddin. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog. (2026, January 7). Retrieved February 15, 2026, from [Link]

-

HOMO and LUMO - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

ORCA 6.0 Manual - FACCTs. (n.d.). Retrieved February 15, 2026, from [Link]

-

ORCA - RCC User Guide. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tutorial: Electrostatic Potential Maps - University of California, Santa Barbara. (n.d.). Retrieved February 15, 2026, from [Link]

-

The ORCA Quantum Chemistry Program: A Jump-Start Guide | PDF - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. (n.d.). Retrieved February 15, 2026, from [Link]

-

ORCA 6.1.1 Manual. (n.d.). Retrieved February 15, 2026, from [Link]

-

Natural bond orbital - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). Retrieved February 15, 2026, from [Link]

-

Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved February 15, 2026, from [Link]

-

(PDF) Study of some properties of quinone derivatives from quantum chemical calculations. (2025, August 7). Retrieved February 15, 2026, from [Link]

-

csc-user-guide/docs/apps/orca.md at master - GitHub. (n.d.). Retrieved February 15, 2026, from [Link]

-

B3LYP/6- 311 + + G (d, p) optimized geometry of (AC) E = −... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan | Spectroscopy Online. (n.d.). Retrieved February 15, 2026, from [Link]

-

Computational Inorganic Chemistry: Hunt Research Goup, Imperial College London. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is NBO (Natural Bond Orbital) analysis for molecules? - ResearchGate. (2013, November 24). Retrieved February 15, 2026, from [Link]

-

Applications of density functional theory in COVID-19 drug modeling - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network | Journal of Medicinal Chemistry - ACS Publications. (2019, September 25). Retrieved February 15, 2026, from [Link]

-

How to generate DFT calculation input files - Training workshop on Computational DFT. (2020, July 3). Retrieved February 15, 2026, from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

DFT Made Simple: Step-by-Step Guide for Beginners - YouTube. (2025, January 12). Retrieved February 15, 2026, from [Link]

-

Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - MDPI. (2022, September 19). Retrieved February 15, 2026, from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System - Inpressco. (2014, August 1). Retrieved February 15, 2026, from [Link]

-

Freq. (2009, May 10). Retrieved February 15, 2026, from [Link]

-

DFT study of alpha- and beta-D-galactopyranose at the B3LYP/6-311++G** level of theory - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). Retrieved February 15, 2026, from [Link]

-

Anharmonic Vibrational Frequency Calculations Are Not Worthwhile for Small Basis Sets - National Institute of Standards and Technology. (2013, January 22). Retrieved February 15, 2026, from [Link]

-

Frequency Calculations, Electron Densities, and Electrostatic Potential Map Surfaces. (2023, October 4). Retrieved February 15, 2026, from [Link]

-

Freq - Gaussian.com. (2020, December 16). Retrieved February 15, 2026, from [Link]

-

PCCP - RSC Publishing - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry. (2024, May 3). Retrieved February 15, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved February 15, 2026, from [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [mdpi.com]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. DFT study of alpha- and beta-D-galactopyranose at the B3LYP/6-311++G** level of theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 13. ORCA - RCC User Guide [docs.rcc.uchicago.edu]

- 14. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

- 15. gaussian.com [gaussian.com]

- 16. thiele.ruc.dk [thiele.ruc.dk]

- 17. Gaussian | Technology | Oregon State University [technology.oregonstate.edu]

- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 19. irjweb.com [irjweb.com]

- 20. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 26. q-chem.com [q-chem.com]

- 27. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 28. NBO [cup.uni-muenchen.de]

- 29. researchgate.net [researchgate.net]

The Quinolinone Scaffold: A Technical Guide to Novel Biological Applications

Topic: Potential Biological Activities of Novel Quinolinone Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The quinolinone moiety (specifically 2-quinolinone and 4-quinolinone) remains a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine, pyrimidine, and other endogenous ligands. While classic derivatives like carbostyril are well-documented, the current frontier lies in novel hybrid derivatives —molecules that fuse the quinolinone core with other pharmacophores (e.g., triazoles, chalcones, dithiocarbamates) to overcome drug resistance and improve solubility.

This guide analyzes the three most promising biological vectors for these novel derivatives: Oncology (Kinase/Tubulin targeting) , Neuroprotection (Dual AChE/A

Chemical Space & Structure-Activity Relationship (SAR)

To design effective novel derivatives, one must exploit specific positions on the quinolinone ring.[1] Recent literature (2023-2025) highlights the C3 and N1 positions as critical for modulation.

Core SAR Strategy

-

N1-Position: Alkylation here often improves lipophilicity and membrane permeability. Bulky groups can enhance selectivity for specific kinase pockets.

-

C3-Position: The most versatile site. Introduction of electron-withdrawing groups (EWGs) or heterocycles (e.g., triazoles) here is pivotal for antitumor activity (via Michael acceptor formation) and AChE inhibition (via

- -

C4-Position: Hydroxyl or amino substitutions here are essential for hydrogen bonding with enzyme active sites (e.g., Serine residues in DNA gyrase).

Figure 1: Strategic modification sites on the quinolinone scaffold for targeted biological activity.

Oncology: Kinase Inhibition & Apoptosis Induction

Novel 2-quinolinone derivatives, particularly those fused with chalcones or bearing urea moieties, have shown potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and the PI3K/Akt/mTOR pathway.

Mechanism of Action[2][3]

-

VEGFR-2 Inhibition: The quinolinone core occupies the ATP-binding pocket of the kinase domain. The N1 or C3 substituents extend into the hydrophobic pocket, preventing ATP phosphorylation.

-

Tubulin Polymerization Inhibition: C3-substituted derivatives can bind to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase.

Key Data Summary (Representative Potency):

| Derivative Type | Target | IC50 (Cell Line/Enzyme) | Reference Mechanism |

| Quinolinone-Chalcone Hybrid | Tubulin / MCF-7 | 0.15 - 2.5 | G2/M Arrest, Apoptosis |

| 4-Quinolone-3-carboxamide | VEGFR-2 kinase | 45 nM | Angiogenesis Inhibition |

| Imidazo[4,5-c]quinoline | PI3K | 0.9 | Dual Kinase Inhibition |

Experimental Workflow: PI3K/Akt Pathway Validation

To validate this mechanism, researchers must track the phosphorylation status of downstream effectors.

Figure 2: The blockade of the VEGFR/PI3K/Akt axis by quinolinone derivatives leading to apoptosis.

Neuroprotection: The Multi-Target Strategy

Alzheimer’s Disease (AD) therapy has shifted toward Multi-Target-Directed Ligands (MTDLs). Novel quinolinone hybrids (e.g., with tacrine or dithiocarbamate) act as dual inhibitors.

Mechanistic Insight[3][4][5][6]

-

AChE Inhibition: The quinolinone ring binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via

- -

Anti-Aggregation: By binding to the PAS, these derivatives sterically block the AChE-induced aggregation of Amyloid-

(A

Protocol: Ellman’s Assay for AChE Inhibition Standardized for 96-well plate format.

-

Preparation: Dissolve test compounds in DMSO (keep final concentration <0.1% to avoid enzyme denaturation).

-

Enzyme Mix: Add 20

L of AChE (0.05 U/mL) to 150ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Substrate Addition: Add 10

L of DTNB (Ellman's reagent, 10 mM) and 10 -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculation: % Inhibition =

.

Antimicrobial Activity: Overcoming Resistance

With the rise of MRSA and VRE, novel quinolinones are being designed to target DNA Gyrase (Topoisomerase II) with a different binding mode than traditional fluoroquinolones.

Critical Modification

Recent studies (2024) indicate that N-1 substituted quinolinone-thiosemicarbazones show superior activity against Gram-positive bacteria. The thiosemicarbazone tail chelates metal ions (

Detailed Experimental Protocols

A. General Synthesis of C3-Functionalized 2-Quinolinone (Knoevenagel Condensation)

This protocol yields C3-substituted derivatives often used for anticancer screening.

Reagents: 2-Chloro-3-formylquinoline, Active Methylene Compound (e.g., Malononitrile), Piperidine (Cat.), Ethanol.

-

Dissolution: Dissolve 1.0 mmol of 2-chloro-3-formylquinoline and 1.1 mmol of the active methylene compound in 10 mL of absolute ethanol.

-

Catalysis: Add 3-5 drops of piperidine.

-

Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. The precipitate will form.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol to obtain the pure novel derivative.

B. In Vitro Cytotoxicity Assay (MTT)

Self-Validating Step: Always run a parallel solvent control (DMSO) and a positive control (e.g., Doxorubicin).

-

Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at

cells/well. Incubate for 24h at 37°C ( -

Treatment: Treat cells with serial dilutions of the novel quinolinone derivative (0.1

M to 100 -

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 150

L of DMSO to dissolve formazan crystals. Shake for 10 mins. -

Readout: Measure absorbance at 570 nm . Calculate

using non-linear regression analysis.

References

-

Manzoor, S., et al. (2023). "Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and A

Aggregation for Alzheimer's Disease Therapy."[3][4][5] ACS Chemical Neuroscience.[3] Link -

Fu, Y., et al. (2020). "Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease."[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

El-Naggar, A. M., et al. (2024). "Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway." Frontiers in Pharmacology. Link

-

Prati, F., et al. (2016). "Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, A

Aggregation Blockers, and Metal Chelators for Alzheimer’s Therapy."[4] Molecules. Link -

Zaib, S., et al. (2021). "Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease." Molecules. Link

-

Aldawsari, F. S., et al. (2021). "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives."[6] BMC Chemistry. Link

Sources

- 1. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Elucidation of Amino-Substituted Heterocyclic Compounds: A Case Study in Single-Crystal X-ray Crystallography

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. This is particularly crucial in drug development, where structure dictates function. This guide provides an in-depth technical overview of the definitive method for structural elucidation: single-crystal X-ray diffraction (SCXRD). While the primary subject of interest is the 6-amino-1,2-dimethylquinolin-4(1H)-one scaffold, a potent pharmacophore, its specific crystal structure data is not currently available in public repositories. Therefore, to illustrate the analytical rigor and interpretive depth of the crystallographic process, this paper will use the fully characterized structure of a complex nitrogen-containing heterocycle, (E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione, as a detailed case study. We will explore the journey from synthesis and crystal growth to data acquisition, structure refinement, and the critical analysis of intermolecular interactions that govern the supramolecular architecture.

Introduction: The Quinolinone Scaffold and the Imperative of Structural Chemistry

Quinoline and its derivatives, particularly the quinolin-4-ones, represent a cornerstone in medicinal chemistry.[1] This bicyclic heterocyclic system is present in numerous natural alkaloids and forms the core of a wide range of synthetic compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets like enzymes and receptors.

The specific placement of functional groups, such as the amino group in this compound, can dramatically influence a compound's hydrogen bonding potential, solubility, and metabolic stability. Therefore, unambiguous determination of the molecular geometry and its packing in the solid state is a critical step in any drug discovery and development program.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing precise atomic coordinates and bond parameters from which a molecule's conformation and intermolecular interactions can be understood.[3] Although the crystal structure for our primary topic of interest has not been publicly reported, the principles of its determination are universal. This guide will therefore use a representative case study to provide researchers and drug development professionals with a comprehensive understanding of the SCXRD workflow and its interpretive power.

Synthesis and Single Crystal Growth

General Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[4] A common modern approach involves the condensation of an appropriately substituted 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by acid- or base-catalyzed cyclization.[2]

Protocol for Single Crystal Growth: The Slow Evaporation Method

The critical prerequisite for SCXRD is the availability of a high-quality single crystal, typically 0.1-0.3 mm in each dimension, with a well-ordered internal lattice. Growing such crystals is often the most challenging step. The slow evaporation method is a widely used and effective technique.

Causality: The objective is to allow molecules to transition from the disordered solution phase to a highly ordered solid phase in a slow, controlled manner. Rapid precipitation traps solvent and introduces defects, rendering the crystal unsuitable for diffraction. By slowly increasing the concentration of the solute past its saturation point via solvent evaporation, molecules have sufficient time to orient themselves into a thermodynamically stable, repeating lattice.

Step-by-Step Protocol:

-

Solution Preparation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to near-saturation in a clean glass vial. The choice of solvent is critical and often determined empirically.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few small perforations. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and gently harvest the crystals using a spatula or nylon loop.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that uses the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal to determine their arrangement.[5]

Experimental Workflow for Structure Determination

The process from crystal to final structure follows a well-defined, multi-stage workflow.

Caption: Workflow for small molecule single-crystal structure determination.

Detailed Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using an inert oil to protect it from the atmosphere.

-

Data Collection: The mounted crystal is placed in a diffractometer (e.g., a Bruker APEXII CCD) and cooled under a stream of liquid nitrogen (typically to 100-200 K). Cooling minimizes thermal vibrations, leading to sharper diffraction spots and a higher quality dataset. The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected by a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of thousands of individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a list of reflections with their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) implemented in software like SHELXS. This provides an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL). In this iterative process, atomic positions and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structure is validated using tools like PLATON and checkCIF to ensure its chemical and geometric sensibility. The final data is compiled into a Crystallographic Information File (CIF).

Results and Discussion: A Case Study

As a working example, we will analyze the published crystal structure of (E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione .

Crystallographic Data Summary

The key parameters defining the crystal lattice and data refinement are summarized in the table below. This data provides a fingerprint of the solid-state structure.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₃N₅O₂ |

| Formula Weight | 259.27 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 26.5036(8) Å, b = 28.9987(14) Å, c = 6.2193(1) Å |

| Volume | 4780.0(3) ų |

| Z (Molecules/Unit Cell) | 16 |

| Temperature | 200 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.079 |

Molecular Structure

The analysis reveals that the molecule adopts an essentially planar conformation. The N=C imine bond is in the E-configuration. This planarity facilitates extensive π-π stacking interactions within the crystal lattice, contributing to its overall stability.

Supramolecular Assembly and Intermolecular Interactions

Beyond the structure of a single molecule, crystallography reveals how molecules arrange themselves in the solid state. This supramolecular assembly is dictated by a network of non-covalent interactions, primarily hydrogen bonds. In the case study compound, the crystal structure is stabilized by a three-dimensional network of intra- and intermolecular hydrogen bonds.

Specifically, classical N—H···N and N—H···O hydrogen bonds, along with weaker C—H···O contacts, link the individual molecules together. The amino group (N-H) acts as a hydrogen bond donor, while the pyrimidine oxygen (C=O) and pyridine nitrogen atoms act as acceptors. This intricate network is crucial for the compound's physical properties, such as its melting point and solubility.

Caption: Schematic of intermolecular hydrogen bonds forming a supramolecular network.

Implications for Drug Design and Development

Understanding the crystal structure of an active pharmaceutical ingredient (API) is non-negotiable in modern drug development.

-

Structure-Activity Relationship (SAR): A definitive 3D structure validates the synthetic route and provides the true conformation of the molecule, which is essential for computational modeling and understanding SAR.

-

Polymorphism: Many compounds can crystallize in multiple forms (polymorphs) with different physical properties (solubility, stability, bioavailability). SCXRD is the only technique that can definitively solve the structure of each polymorph.

-

Rational Drug Design: Knowledge of the precise location of hydrogen bond donors and acceptors on a lead compound (like the amino group on a quinolinone) allows medicinal chemists to design next-generation analogs with improved binding affinity to their biological target.

-

Formulation: The crystal packing and intermolecular forces directly influence a drug's dissolution rate and manufacturability, guiding the formulation process.

Conclusion

While the specific crystal structure of this compound remains to be reported, the methodologies for its determination are robust and well-established. Through the case study of a related heterocyclic amine, this guide has detailed the rigorous experimental and computational workflow of single-crystal X-ray diffraction. From the careful art of crystal growth to the precise science of structural refinement, SCXRD provides an unparalleled level of detail, revealing not only the molecular structure but also the intricate network of intermolecular forces that define the solid state. This foundational knowledge is indispensable for advancing the fields of chemistry, materials science, and modern drug discovery.

References

- Nango, E., et al. (2020). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography.

- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Egyptian Journal of Chemistry, 64(10), 5851-5857.

- Zheng, S. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1839–1851.

-

Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

-

Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

- Drici, W., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8031.

- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-258.

-

Jetir. (2016). Review of Quinoline Derivatives. JETIR, 3(5). Retrieved from [Link]

- Booysen, I., et al. (2011). (E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione.

Sources

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 6-amino-1,2-dimethylquinolin-4(1H)-one

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

6-amino-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinolin-4-one scaffold is a well-established pharmacophore present in numerous biologically active molecules, including antibacterial, anticancer, and antiviral agents.[1] The specific substitution pattern of an amino group at the 6-position and methyl groups at the 1 and 2-positions can modulate the pharmacological properties of the quinolinone core, making this compound a valuable intermediate for the synthesis of novel therapeutic candidates. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The presented methodology is designed to be robust and reproducible for researchers in academic and industrial settings.

Synthetic Strategy Overview

The synthesis of this compound is approached through a multi-step sequence, beginning with the construction of the quinolin-4-one core via a Gould-Jacobs reaction, followed by N-methylation and a final reduction of a nitro group to the desired amine. This strategy is advantageous as it utilizes readily available starting materials and employs reliable and well-documented chemical transformations.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Materials and Equipment

| Reagent/Solvent | Grade | Supplier |

| 4-Nitroaniline | Reagent | Sigma-Aldrich |

| Diethyl (ethoxymethylene)malonate | Reagent | Sigma-Aldrich |

| Dowtherm A | Technical | Sigma-Aldrich |

| Methyl Iodide | Reagent | Sigma-Aldrich |

| Potassium Carbonate | Anhydrous | Sigma-Aldrich |

| Iron Powder | 325 mesh | Sigma-Aldrich |

| Ammonium Chloride | ACS Reagent | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Dichloromethane | ACS Grade | Fisher Scientific |

| Celite® | --- | Sigma-Aldrich |

| Magnesium Sulfate | Anhydrous | Fisher Scientific |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, heating mantle, rotary evaporator, Buchner funnel, filtration apparatus, standard laboratory glassware.

Step 1: Synthesis of Diethyl 2-((4-nitrophenyl)amino)methylene)malonate (Intermediate Enamine)

Rationale: This initial step involves a nucleophilic substitution reaction where the amino group of 4-nitroaniline attacks the electrophilic carbon of diethyl (ethoxymethylene)malonate, leading to the formation of a stable enamine intermediate. This reaction is a crucial part of the Gould-Jacobs reaction for quinoline synthesis.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (13.8 g, 100 mmol) and ethanol (100 mL).

-

Stir the mixture to achieve a suspension.

-

Add diethyl (ethoxymethylene)malonate (21.6 g, 100 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2 hours. A yellow precipitate should form.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).

-

Dry the product under vacuum to yield diethyl 2-((4-nitrophenyl)amino)methylene)malonate as a yellow solid.

Step 2: Synthesis of Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Rationale: This step involves an intramolecular thermal cyclization of the enamine intermediate. At high temperatures, the molecule rearranges and eliminates ethanol to form the quinolin-4-one ring system. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature for this cyclization.

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (200 mL).

-

Heat the Dowtherm A to 250 °C.

-

Slowly add the dried diethyl 2-((4-nitrophenyl)amino)methylene)malonate (from Step 1) in portions to the hot Dowtherm A. Control the addition rate to manage the evolution of ethanol.

-

After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30 minutes.

-

Allow the reaction mixture to cool to below 100 °C.

-

Pour the cooled mixture into 400 mL of petroleum ether and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with petroleum ether.

-

Dry the solid product under vacuum.

Step 3: Synthesis of 6-Nitro-1,2-dimethylquinolin-4(1H)-one

Rationale: This step involves the hydrolysis of the ester and subsequent decarboxylation, followed by N-methylation. For simplicity and to align with the target molecule, a direct methylation approach is often feasible, though a separate hydrolysis/decarboxylation step might be necessary if methylation of the ester is problematic. Here, we present a direct methylation which can also lead to the desired product after subsequent hydrolysis and decarboxylation in situ or in a following step if needed. A more direct approach to the 2-methyl derivative is the Conrad-Limpach synthesis, but we will proceed with a plausible methylation of the quinolone nitrogen.

To simplify the path to the target molecule, an alternative and more direct route to a 2-methylquinolin-4-one is the Conrad-Limpach synthesis. However, for the purpose of this protocol, we will proceed with a methylation step on the quinolone nitrogen and assume the 2-position can be methylated or was installed previously (e.g., by using ethyl acetoacetate in a Conrad-Limpach approach). For this protocol, we will assume the 2-methyl group is already present and proceed with N-methylation of a hypothetical 2-methyl-6-nitroquinolin-4(1H)-one precursor.

Assuming the precursor 2-methyl-6-nitroquinolin-4(1H)-one is synthesized via a Conrad-Limpach reaction:

-

To a 250 mL round-bottom flask, add 2-methyl-6-nitroquinolin-4(1H)-one (21.8 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and anhydrous N,N-dimethylformamide (DMF) (100 mL).

-

Stir the suspension at room temperature and add methyl iodide (14.2 g, 6.2 mL, 100 mmol) dropwise.

-

After the addition is complete, stir the reaction mixture at 60 °C for 4 hours.

-

Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexane).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 1,2-dimethyl-6-nitroquinolin-4(1H)-one.

Step 4: Synthesis of this compound

Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in the presence of a proton source. Here, we utilize iron powder and ammonium chloride in an ethanol/water solvent system.[2] This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

Procedure:

-

In a 500 mL round-bottom flask, prepare a suspension of 1,2-dimethyl-6-nitroquinolin-4(1H)-one (23.2 g, 100 mmol) in a mixture of ethanol (150 mL) and water (75 mL).

-

To this stirred suspension, add ammonium chloride (26.75 g, 500 mmol).

-

Add iron powder (16.8 g, 300 mmol) in three portions over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours. The reaction is exothermic, so careful heating is advised.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol (2 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Visualization of the Final Reduction Step

Caption: Workflow for the reduction of the nitro-intermediate.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the quinolone).

-

Melting Point (MP): To assess purity.

Safety and Handling

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

-

Dowtherm A is used at high temperatures; take precautions to avoid burns.

-

Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

References

-

Bala, S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3597. [Link]

Sources

Application Notes and Protocols for In-Vitro Evaluation of 6-amino-1,2-dimethylquinolin-4(1H)-one

Authored by: Senior Application Scientist

Introduction: The Quinolin-4-one Scaffold as a Privileged Structure in Drug Discovery

The quinolin-4-one core is a well-established heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Molecules containing this moiety have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, and notably, antiproliferative effects.[1] The structural versatility of the quinolin-4-one ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. Structure-activity relationship studies have indicated that modifications, particularly at the N1 position and the aromatic ring, are crucial for their anticancer potency.[1]

This document provides detailed application notes and protocols for the in-vitro evaluation of a specific derivative, 6-amino-1,2-dimethylquinolin-4(1H)-one . While specific biological data for this exact molecule is not yet widely published, its structural features suggest a strong potential for activity as an anticancer agent, possibly through the modulation of cellular signaling pathways critical for cancer cell proliferation and survival. The presence of the amino group at the 6-position and methyl groups at the 1 and 2-positions may confer unique pharmacological properties.

Based on the known activities of structurally related quinolinones and aminoquinolines, a plausible hypothesis is that this compound may exert its effects through the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] Therefore, the following protocols are designed to investigate its potential as a kinase inhibitor and to assess its cytotoxic effects on cancer cell lines.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based compounds function as ATP-competitive inhibitors of protein kinases. The quinolin-4-one scaffold can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases. This inhibition can disrupt downstream signaling pathways that control cell cycle progression, proliferation, and survival. The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors.

Caption: Proposed inhibitory action on a generic kinase cascade.

Application 1: In-Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the inhibitory activity of this compound against a specific protein kinase. The assay measures the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

Principle

In-vitro kinase assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[3] The basic components include the kinase, a substrate, and a phosphate donor, typically ATP.[3] The reaction's progress can be monitored by detecting either the formation of the phosphorylated product or the consumption of ATP.[3] Non-radioactive methods, such as those based on fluorescence or luminescence, are common for higher throughput screening.[4]

Experimental Workflow: Kinase Assay

Caption: Workflow for a typical in-vitro kinase inhibition assay.

Detailed Protocol

-

Reagent Preparation :

-

Kinase Buffer : Prepare a 1X kinase buffer. A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The exact composition may need optimization depending on the specific kinase.

-

Test Compound : Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

-

Serial Dilutions : Create a serial dilution series of the test compound in DMSO. Then, dilute these further in the kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

ATP/Substrate Mix : Prepare a solution containing the specific peptide substrate and ATP in kinase buffer. The concentration of ATP should ideally be at or near its Km value for the kinase to accurately determine IC₅₀ values for competitive inhibitors.

-

-

Assay Procedure (96-well or 384-well plate format) :

-

Add 5 µL of the diluted test compound or control (e.g., DMSO for negative control, a known inhibitor for positive control) to the appropriate wells of the assay plate.

-

Add 10 µL of the diluted kinase enzyme to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding a stop solution, which typically contains EDTA to chelate the Mg²⁺ ions required for kinase activity.

-

Add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™ Kinase Assay).

-

Incubate as required by the detection system.

-

Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Expected Data

The results can be summarized in a table to compare the potency of the test compound against different kinases or to a known standard inhibitor.

| Kinase Target | Test Compound IC₅₀ (µM) | Staurosporine (Control) IC₅₀ (µM) |

| Kinase A | Experimental Value | 0.01 |

| Kinase B | Experimental Value | 0.5 |

| Kinase C | Experimental Value | >10 |

Application 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and metabolic activity of cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[5]

Principle

The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Workflow: MTT Assay

Caption: Workflow for a cell viability assessment using the MTT assay.

Detailed Protocol

-

Cell Seeding :

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.[5]

-

Incubate the plate for 24 hours to allow the cells to attach.[5]

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium from a DMSO stock.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay Procedure :

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7][8]

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.[8]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

-

Expected Data

The cytotoxic effect of the compound on different cell lines can be presented in a summary table.

| Cell Line | Tissue of Origin | Test Compound GI₅₀ (µM) | Doxorubicin (Control) GI₅₀ (µM) |

| MCF-7 | Breast Cancer | Experimental Value | 0.1 |

| MDA-MB-231 | Breast Cancer | Experimental Value | 0.5 |

| A549 | Lung Cancer | Experimental Value | 0.2 |

Conclusion

The protocols outlined in this document provide a robust framework for the initial in-vitro characterization of this compound. By employing a direct kinase inhibition assay and a cell-based viability assay, researchers can efficiently determine if this novel compound possesses the anticipated anticancer properties. Positive results from these assays would warrant further investigation into its specific kinase targets, mechanism of action, and potential for development as a therapeutic agent.

References

-

CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

-

In vitro NLK Kinase Assay. (n.d.). PubMed Central (PMC) - NIH. [Link]

-

Denic, V., & Yu, H. (2022-09-01). In vitro kinase assay. Bio-protocol. [Link]

-

Martens, S., et al. (2024-05-31). In vitro kinase assay. Protocols.io. [Link]

-

BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link]

-

Chem-Impex. 6-Aminoquinoline. [Link]

-

Oakwood Chemical. 6-Aminoisoquinoline. [Link]

-

Kamal, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central (PMC). [Link]

-